molecular formula C10H13F3N2O2S B1386540 N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1579194-50-5

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B1386540
M. Wt: 282.28 g/mol
InChI Key: PTTCMCDMVMBRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide, or NAPTMS, is an organosulfonamide compound that has been used in a variety of scientific and medical research applications. It is a white, crystalline solid with a melting point of 173-175°C. NAPTMS has been found to have a variety of properties, such as being an excellent solvent, an effective inhibitor of enzymes, and an excellent chelating agent. It is also known to have a high affinity for metals, making it useful for a number of industrial and laboratory applications.

Scientific Research Applications

Anion Recognition and Sensing

  • Scientific Field: Sensor Chemistry
  • Application Summary: Tris(3-aminopropyl)amine-based tripodal receptors have been used for anion recognition and sensing . These receptors can bind to various anions such as azide, acetate, and cyanide .
  • Methods and Procedures: The receptors were studied using UV-Vis, 1H-NMR, and IR spectroscopy . The binding strength of the receptors with the anions was determined through these spectroscopic studies .
  • Results: The receptor L1 showed the highest binding strength towards azide anion . The association constant and limits of detection for receptor L1 with azide were found to be 8.4X10^5 M^−1 and 3.16X10^−6 M respectively .

Synthesis and Anion Binding Studies

  • Scientific Field: Supramolecular Chemistry
  • Application Summary: Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions .
  • Methods and Procedures: The anion binding properties of the receptors were investigated by 1H NMR titrations . Each receptor binds an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion) .
  • Results: The receptors showed a binding trend in the order of F^− > H2PO4^− > HCO3^− > HSO4^− > CH3COO^− > SO4^2− > Cl^− > Br^− > I^− in DMSO-d6 . The thiourea receptor L2 generally showed a higher affinity for an anion compared to the urea receptor L1 for the corresponding anion in DMSO-d6 .

properties

IUPAC Name

N-(3-aminopropyl)-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2S/c11-10(12,13)8-4-1-2-5-9(8)18(16,17)15-7-3-6-14/h1-2,4-5,15H,3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTCMCDMVMBRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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